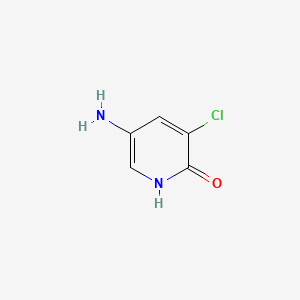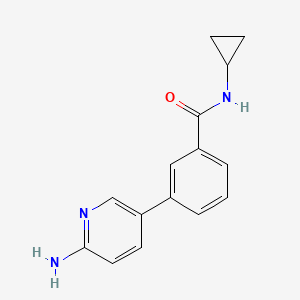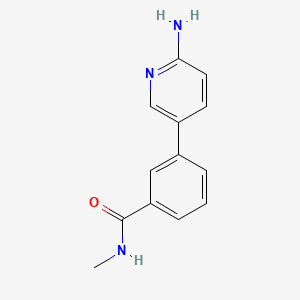![molecular formula C10H17NO2 B581668 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-33-7](/img/structure/B581668.png)
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Übersicht
Beschreibung
“Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS Number: 135908-33-7 . It has a molecular weight of 183.25 and its molecular formula is C10H17NO2 . The IUPAC name for this compound is methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate” is 1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
“Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 241.2±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 47.8±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Transport Applications : Isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been synthesized and compared with (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to the Na+-independent membrane transport system L in tumor cells. These compounds have shown more reactivity than their bicycloheptane analogues with this system (Christensen et al., 1983).
Synthesis of Enantiomers : The efficient synthesis of the enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and related compounds has been achieved, providing a basis for further exploration of their properties (Palkó et al., 2013).
Antiprotozoal Activity : Research has investigated the antiprotozoal activity of various 4-aminobicyclo[2.2.2]octan-2-ones and -ols against Trypanosoma and Plasmodium falciparum, providing insight into their potential medicinal applications (Seebacher et al., 2006).
Peptide Research : The (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid has been studied for its ability to induce reverse turns into peptides, which could have implications in protein engineering and drug design (André et al., 2012).
Antifolate Evaluation : An analogue of aminopterin with a bicyclo[2.2.2]octane ring has been synthesized and tested for antifolate activity. Despite structural similarities to aminopterin, the bicyclic ring structure significantly alters its biological activity (Reynolds et al., 2001).
Antitrypanosomal and Antiplasmodial Activities : New derivatives of 4-amino-6,7-diphenylbicyclo[2.2.2]octane have been synthesized and evaluated for their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing potential for treating tropical diseases (Seebacher et al., 2006).
Antiplasmodial and Antitrypanosomal Derivatives : Various 4-aminobicyclo[2.2.2]octane derivatives have been developed and assessed for their antiplasmodial and antitrypanosomal activities, contributing to the search for new treatments against tropical diseases (Seebacher et al., 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKFAFEMDBXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699306 | |
| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
CAS RN |
135908-33-7 | |
| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



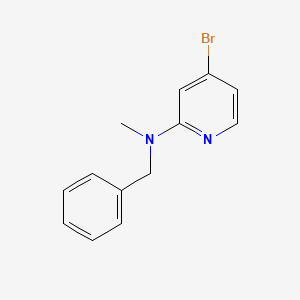
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)
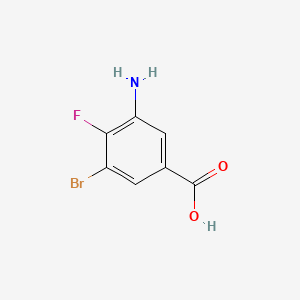
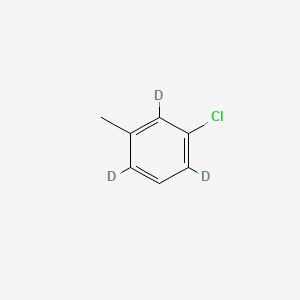
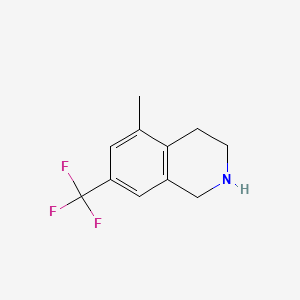
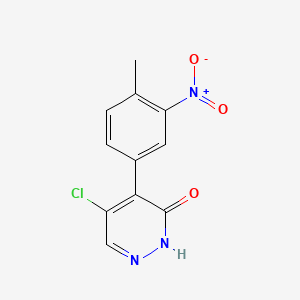
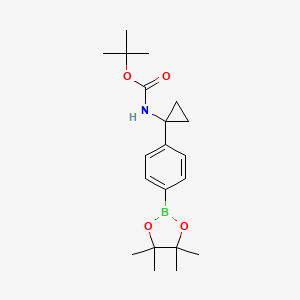
![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)
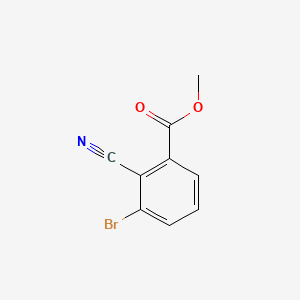
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)
